Enhanced Shelf Stability of N-Boc-2,2-difluorocyclopropanamine vs. Free Amine
The free base form of 2,2-difluorocyclopropylamine is highly unstable and undergoes rapid decomposition in solution at room temperature. In stark contrast, the Boc-protected derivative (CAS 1163790-91-7) demonstrates 'excellent shelf stability' [1]. While the free amine decomposes immediately, its hydrochloride salt can be stored for up to 2 years under standard conditions [1]. This stability is a prerequisite for its use as a commercial building block.
| Evidence Dimension | Stability at room temperature (solution phase) |
|---|---|
| Target Compound Data | Excellent shelf stability; stable as a solid/liquid under recommended storage (2-8°C, sealed, dry) |
| Comparator Or Baseline | 2,2-Difluorocyclopropylamine (free base): 'unstable compounds due to fast decomposition in solution at room temperature via push-pull cyclopropane ring opening' [1] |
| Quantified Difference | Qualitative transformation from 'unstable, immediate decomposition' to 'excellent shelf stability' upon Boc protection. |
| Conditions | Long-term storage and solution-phase handling at room temperature. |
Why This Matters
The Boc protecting group is not merely a convenience but a molecular necessity that converts a synthetically unusable amine into a commercially viable, storable building block, directly enabling procurement and library synthesis.
- [1] Mykhalchuk, Y. et al. 2,2-Difluorocyclopropanamine: Tentative structure or useful building block? Poster Board #800. ACS Fall 2025. 2025. View Source
